1-(2-Iodo-4-mercaptophenyl)propan-1-one
Description
Overview of Aryl Propanone Scaffolds in Organic Synthesis
The aryl propanone scaffold is a common structural unit found in a multitude of organic molecules, including natural products and synthetic compounds. These scaffolds are prized as versatile intermediates in organic synthesis due to the reactivity of the ketone's carbonyl group and the adjacent α-carbon, as well as the stability and electronic properties of the aromatic ring.
Aryl propanone and its derivatives serve as foundational building blocks for a wide range of more complex structures. For instance, 1-(2,4-dihydroxyphenyl)-3-aryl-propane-1,3-diones are key intermediates for synthesizing naturally occurring compounds like flavones, pyrazoles, and isoxazoles, which exhibit a broad spectrum of pharmacological activities. bas.bg Similarly, substituted 1-(2'-hydroxyphenyl)propan-1-ones are used as starting materials for various heterocyclic compounds, including chromanones and benzofurans. researchgate.net
In medicinal chemistry, the incorporation of aryl-alkyl ketone frameworks is a strategy for developing new therapeutic agents. Arylcyclopropanes, which can be derived from related precursors, are prevalent in pharmaceuticals with activities ranging from enzyme inhibition to antiviral effects. researchgate.net The aryl propanone structure is also a component of scaffolds developed for antimalarial agents and selective androgen receptor modulators (SARMs), demonstrating its utility in creating molecules with specific biological targets. nih.govnih.gov The ability to functionalize both the aromatic ring and the propanone side chain allows chemists to systematically modify the molecule's properties to optimize its function, making the aryl propanone a privileged scaffold in drug discovery and development. princeton.edu
Significance of Halogen and Thiol Functionalities in Molecular Design
The strategic placement of halogen and thiol groups on a molecular scaffold is a cornerstone of modern medicinal chemistry and materials science. These functional groups are not mere decorations but are integral to defining a molecule's physicochemical properties and biological interactions.
Halogen Functionality: Halogen atoms, particularly chlorine, bromine, and iodine, are frequently incorporated into bioactive molecules to enhance their therapeutic profiles. tandfonline.com A key interaction they mediate is the halogen bond , an electrostatically driven, non-covalent interaction between the positively charged region (the σ-hole) on a covalently bonded halogen atom and a Lewis base, such as an oxygen or nitrogen atom in a biological target. acs.orgacs.org This interaction is highly directional and can significantly improve the binding affinity and specificity of a drug candidate for its receptor. nih.govresearchgate.net Halogen bonds are now recognized as crucial for the stability of many ligand-receptor complexes and can be harnessed to overcome drug resistance. researchgate.net Beyond specific binding interactions, halogenation can also modulate a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties by increasing lipophilicity, which can improve membrane permeability. researchgate.net
Thiol Functionality: The thiol group (-SH), also known as a mercapto group, is a sulfur analog of an alcohol group and possesses unique and potent reactivity. creative-proteomics.comresearchgate.net Its sulfur atom is highly nucleophilic, allowing it to react with a variety of electrophiles. creative-proteomics.com In biological systems, this reactivity is central to the function of many enzymes and proteins. The thiol group of the amino acid cysteine is often involved in catalysis and the formation of structural disulfide bonds that stabilize protein architecture. creative-proteomics.comnih.gov As a functional group in small molecules, the thiol moiety can act as a potent antioxidant by donating a hydrogen atom or electron to neutralize reactive oxygen species. nih.govtaylorandfrancis.com Its ability to chelate metals and form covalent bonds with biological targets, such as thiol groups in proteins, makes it a valuable feature in the design of enzyme inhibitors and other therapeutic agents. nih.govtaylorandfrancis.com
The following table summarizes the key roles of these functionalities in molecular design.
Table 1: Significance of Halogen and Thiol Functional Groups| Functional Group | Key Interaction/Property | Significance in Molecular Design |
|---|---|---|
| Halogen (Iodine) | Halogen Bonding (σ-hole interaction) | Enhances binding affinity and specificity to biological targets. nih.govresearchgate.net |
| Increased Lipophilicity | Improves membrane permeability and modulates ADMET properties. researchgate.net | |
| Synthetic Handle | Acts as a leaving group in cross-coupling reactions for further molecular elaboration. | |
| Thiol (Mercapto) | Nucleophilicity | Enables covalent bond formation with electrophilic sites on biological targets (e.g., enzyme inhibition). creative-proteomics.comnih.gov |
| Redox Activity | Functions as an antioxidant by neutralizing reactive oxygen species. nih.govtaylorandfrancis.com | |
| Metal Chelation | Binds to metal ions, relevant for metalloenzyme inhibition or detoxification. taylorandfrancis.com |
Contextualization of 1-(2-Iodo-4-mercaptophenyl)propan-1-one within Contemporary Organic Chemistry Research
While specific research literature on this compound is not widely available, its structure places it at the intersection of several active areas of chemical research. The compound can be viewed as a novel scaffold designed for exploration, combining the aryl propanone core with the strategically positioned iodo and mercapto groups. Its significance lies in its potential as a versatile building block and a probe for chemical biology.
The synthesis of such a molecule would likely involve multi-step synthetic sequences that are of current interest in organic methodology. The introduction of the iodine atom onto the aromatic ring could be achieved through regioselective electrophilic iodination of a precursor ketone. arkat-usa.org Methods using molecular iodine in combination with an oxidizing agent or catalyst are common for the iodination of aromatic ketones. organic-chemistry.orgorganic-chemistry.orgrsc.org The precise positioning of the iodine atom ortho to the propanone group and meta to the mercapto group would depend on the directing effects of these substituents and the specific reaction conditions employed.
The presence of three distinct reactive sites—the carbonyl group, the iodine atom, and the thiol group—makes this compound a platform for diverse chemical transformations. The thiol is available for nucleophilic reactions or oxidation, the iodine can participate in halogen bonding or be used as a handle in transition-metal-catalyzed cross-coupling reactions, and the ketone offers a site for condensation or reduction.
Given the known roles of its constituent functionalities, this compound could be investigated in medicinal chemistry as a potential enzyme inhibitor, where the thiol group could form a covalent bond with a target protein and the iodophenyl moiety could secure binding in a hydrophobic pocket via halogen bonding. The exploration of such precisely functionalized molecules is a key theme in contemporary research, aiming to develop new tools and therapeutic leads with tailored properties.
While experimental data for the target compound is scarce, physicochemical properties have been predicted for a close isomer, 1-(4-Iodo-2-mercaptophenyl)propan-1-one, which are presented below. These values provide an estimate of the properties that could be expected for this class of compounds.
Table 2: Predicted Physicochemical Properties for 1-(4-Iodo-2-mercaptophenyl)propan-1-one (Isomer of the Subject Compound)
| Property | Predicted Value |
|---|---|
| CAS Number | 1804277-77-7 |
| Molecular Formula | C₉H₉IOS |
| Molar Mass | 292.14 g/mol |
| Density | 1.696 ± 0.06 g/cm³ |
| Boiling Point | 354.0 ± 37.0 °C |
| pKa | 5.04 ± 0.48 |
Data sourced from ChemBK for the isomer 1-(4-Iodo-2-mercaptophenyl)propan-1-one.
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. libretexts.org For this compound, the primary disconnections involve the carbon-carbon bond of the ketone and the carbon-heteroatom bonds of the iodo and mercapto groups.
The most logical initial disconnection is the bond between the aromatic ring and the propanoyl group's carbonyl carbon. This disconnection corresponds to a Friedel-Crafts acylation reaction, a standard method for forming aryl ketones. chemistrysteps.comorganic-chemistry.org This reveals a propanoyl cation (or its synthetic equivalent, such as propanoyl chloride) and a 3-iodo-4-mercaptophenyl anion synthon. The corresponding chemical precursor would be 3-iodo-1-mercaptobenzene or a protected derivative.
Further disconnections of the C-I and C-S bonds on this precursor lead to simpler benzene derivatives. The order in which these groups are introduced is critical and depends on their directing effects and compatibility with the reaction conditions required for subsequent steps.
The regiochemical outcome of electrophilic aromatic substitution is dictated by the electronic properties of the substituents already present on the ring. wikipedia.org The three functional groups in the target molecule have distinct directing effects:
Mercapto group (-SH): A strongly activating, ortho, para-directing group. wikipedia.org
Iodo group (-I): A deactivating, but ortho, para-directing group. organicchemistrytutor.com
Propanoyl group (-C(O)CH₂CH₃): A deactivating, meta-directing group. wikipedia.orgorganicchemistrytutor.com
The final arrangement shows the propanoyl group and the mercapto group are para to each other, while the iodo group is ortho to the propanoyl group and meta to the mercapto group. This substitution pattern suggests that a simple, one-step functionalization of a disubstituted benzene is unlikely to succeed. For instance, attempting to iodinate 4-mercaptopropiophenone would likely result in iodination at the position ortho to the powerful directing mercapto group (position 3), not the desired position 2.
Therefore, a multi-step sequence where the directing effects are carefully manipulated is necessary. This may involve the use of protecting groups, particularly for the reactive thiol, or introducing the substituents in a specific order to achieve the desired orientation.
The primary strategy for introducing the propanone side chain is the Friedel-Crafts acylation . organic-chemistry.org This electrophilic aromatic substitution reaction involves treating an aromatic ring with an acylating agent, such as propanoyl chloride or propanoic anhydride (B1165640), in the presence of a Lewis acid catalyst. synarchive.com
Key considerations for this step include:
Substrate Reactivity: The aromatic ring must be sufficiently activated to undergo acylation. Rings substituted with strongly deactivating groups (like a nitro group) are generally unreactive. pearson.com The presence of a mercapto or iodo group would influence reactivity.
Catalyst Choice: A variety of Lewis acids can be used, with aluminum chloride (AlCl₃) being the most common. The choice of catalyst can be influenced by the substrate.
Catalyst Stoichiometry: Friedel-Crafts acylations typically require a stoichiometric amount of the Lewis acid catalyst because the product ketone complexes with the catalyst, rendering it inactive. organic-chemistry.org
Potential for Catalyst Poisoning: Thiol and thioether groups can act as Lewis bases and coordinate with the Lewis acid catalyst, potentially inhibiting the reaction. digitellinc.com This is a significant challenge, often necessitating the protection of the sulfur-containing group or its introduction after the acylation step.
An alternative, though less direct, route could involve a Friedel-Crafts alkylation followed by oxidation of the resulting alkyl chain, but acylation is generally preferred as it avoids the polyalkylation and carbocation rearrangement issues associated with alkylation. chemistrysteps.com
Installation of the Iodo Group: The iodine substituent is typically introduced via electrophilic aromatic iodination . organic-chemistry.org This can be achieved using various reagents, such as molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide), or with milder reagents like N-Iodosuccinimide (NIS). organic-chemistry.orgmanac-inc.co.jp The regioselectivity of the iodination is governed by the existing substituents on the ring. To achieve the specific 2-iodo substitution pattern, the directing groups must favor that position. For example, iodination of a substrate with a strong ortho, para-director at position 4 and a meta-director at position 1 could potentially lead to substitution at position 2.
Installation of the Mercapto Group: Direct introduction of a mercapto group onto an aromatic ring can be challenging due to the thiol's susceptibility to oxidation. Common strategies include:
Reduction of a Sulfonyl Chloride: A common route involves the sulfonation of the aromatic ring, conversion of the sulfonic acid to a sulfonyl chloride, and subsequent reduction (e.g., with zinc and acid) to the thiol.
Sandmeyer-type Reaction: If an amino group is present at the desired position, it can be converted to a diazonium salt, which can then be reacted with a sulfur nucleophile (e.g., potassium ethyl xanthate followed by hydrolysis) to yield the thiol.
From a Halogen: A halogen, such as bromine, can be converted to the thiol through various methods, including Newman-Kwart rearrangement or metal-catalyzed thiolation reactions.
Protection-Deprotection Strategy: A common and effective approach is to start with a protected thiol, such as a thioether (e.g., thioanisole, -SCH₃). The thioether group is an ortho, para-director and is more robust to many reaction conditions than a free thiol. digitellinc.com The mercapto group can then be revealed at a later stage of the synthesis by demethylation.
Direct Synthetic Routes
Based on the retrosynthetic analysis, a plausible forward synthesis must carefully orchestrate the introduction of the three substituents. The high reactivity and potential for catalyst poisoning of the mercapto group suggest it should be introduced late in the synthesis or be present in a protected form.
A hypothetical synthetic pathway could begin with a precursor like 4-bromothioanisole. The methylthio group (-SCH₃) serves as a protected form of the mercapto group and is a moderately activating ortho, para-director.
A key step in a proposed synthesis would be the Friedel-Crafts acylation of a substituted aromatic precursor. For instance, acylating 3-iodothioanisole with propanoyl chloride and a Lewis acid catalyst like AlCl₃ would be investigated. The directing effects of the methylthio group (ortho, para) and the iodo group (ortho, para) would need to be carefully considered. The acylation would likely occur at the position para to the methylthio group, which is the desired position 1.
Table 1: Common Lewis Acid Catalysts for Friedel-Crafts Acylation
| Catalyst | Formula | Typical Application |
| Aluminum Chloride | AlCl₃ | Highly active, widely used for various arenes. |
| Ferric Chloride | FeCl₃ | Milder than AlCl₃, useful for activated arenes. |
| Zinc Chloride | ZnCl₂ | A mild catalyst, often used for acylation of phenols and thiophenes. |
| Boron Trifluoride | BF₃ | A gaseous catalyst, often used in complex with ether. |
| Tin(IV) Chloride | SnCl₄ | A mild, soluble catalyst. |
This table presents a selection of common catalysts and their general applications.
A significant challenge in acylating a sulfur-containing substrate is the potential for the Lewis acid to complex with the sulfur atom, which can deactivate the catalyst and inhibit the reaction. digitellinc.com Using a milder catalyst or an excess of the catalyst might be necessary to overcome this issue.
Direct iodination of a pre-formed ketone, such as 1-(4-(methylthio)phenyl)propan-1-one, would be another critical step. The methylthio group is an ortho, para-director, while the propanoyl group is a meta-director. wikipedia.orgorganicchemistrytutor.com In this case, both groups would direct an incoming electrophile to position 3 (ortho to -SCH₃ and meta to the acyl group). To achieve the desired iodination at position 2, the synthetic strategy must be altered.
An alternative would be to iodinate the precursor before acylation. For example, iodination of thioanisole would yield a mixture of ortho- and para-iodothioanisole. Separation of the para isomer (4-iodothioanisole) followed by Friedel-Crafts acylation would then be directed by both the iodo and methylthio groups to the positions ortho to them. This could lead to the desired 2-acylated product, 1-(2-iodo-4-(methylthio)phenyl)propan-1-one. The final step would be the deprotection of the methylthio group to yield the target mercaptan.
Table 2: Selected Reagents for Electrophilic Aromatic Iodination
| Reagent System | Description |
| I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) | A classic and potent method for iodination. The oxidizing agent generates a more electrophilic iodine species. |
| N-Iodosuccinimide (NIS) | A mild and easy-to-handle solid iodinating agent, often used with an acid catalyst for activated arenes. organic-chemistry.org |
| Iodine Monochloride (ICl) | A highly reactive iodinating agent, more electrophilic than I₂. |
| Dihydroxyiodobenzene (DIH) | A source of electrophilic iodine, can be used for iodination of electron-rich aromatics. |
This table provides examples of common iodination reagents.
The choice of iodination protocol would depend on the reactivity of the specific aromatic substrate and the need to avoid unwanted side reactions. organic-chemistry.org For activated rings, milder conditions using reagents like NIS are often preferred. manac-inc.co.jp
An exploration of the synthetic pathways toward this compound reveals a variety of sophisticated chemical strategies. The synthesis of this specific trifunctional aromatic compound necessitates careful consideration of regioselectivity and the chemical compatibility of the iodo, mercapto, and propanoyl functional groups. This article details select methodologies, including direct functionalization, protecting group strategies, and advanced organometallic cross-coupling reactions, for the synthesis of this compound and its key precursors.
Structure
3D Structure
Properties
Molecular Formula |
C9H9IOS |
|---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
1-(2-iodo-4-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9IOS/c1-2-9(11)7-4-3-6(12)5-8(7)10/h3-5,12H,2H2,1H3 |
InChI Key |
NWBYFCJUOSCLRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)S)I |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 1 2 Iodo 4 Mercaptophenyl Propan 1 One
Reactivity of the Ketone Moiety
The propiophenone (B1677668) core of the molecule displays reactivity typical of ketones, centered around the electrophilic carbonyl carbon and the acidity of the α-protons. However, the substitution pattern on the aromatic ring, particularly the ortho-iodo group, introduces electronic and steric influences that modulate this reactivity.
Acid-Catalyzed Halogenation Reactions (e.g., Iodination at the α-carbon)
Ketones with α-hydrogens, such as 1-(2-Iodo-4-mercaptophenyl)propan-1-one, can undergo acid-catalyzed halogenation at the α-carbon. docbrown.infoorganic-chemistry.org This reaction proceeds through the formation of an enol intermediate, which is the key nucleophilic species. docbrown.info The rate-determining step in this reaction is typically the formation of the enol, and the reaction rate is often independent of the halogen concentration.
The mechanism commences with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the acidity of the α-protons. A weak base (like water or the conjugate base of the acid catalyst) then abstracts an α-proton to form the enol. The electron-rich double bond of the enol then attacks a molecule of the halogen (in this case, iodine), leading to the formation of a resonance-stabilized cation. Subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the α-iodinated ketone.
For this compound, iodination would occur at the methylene (B1212753) group (the α-carbon bearing two protons). The presence of the electron-withdrawing iodo group and the electron-donating (by resonance) mercapto group on the phenyl ring can influence the rate of enol formation, though the effect is transmitted through the aromatic system and the carbonyl group. A variety of reagents can be employed for the α-iodination of ketones, including elemental iodine in the presence of a catalyst like copper(II) acetate (B1210297) in acetic acid. sciencemadness.org
Table 1: Reagents for α-Iodination of Ketones
| Reagent System | Catalyst/Mediator | Solvent | Reference |
| Iodine (I₂) | Copper(II) oxide | Isopropanol | organic-chemistry.org |
| Iodine (I₂) | Selectfluor | Methanol | organic-chemistry.org |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Acetonitrile | organic-chemistry.org |
| Iodine (I₂) / H₂O₂ | - | - | mdpi.com |
Nucleophilic Addition Reactions (e.g., with Nitrogen, Oxygen, Carbon Nucleophiles)
A fundamental reaction of ketones is the nucleophilic addition to the electrophilic carbonyl carbon. masterorganicchemistry.comtaylorfrancis.com This reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations. libretexts.orglibretexts.org The reactivity of the carbonyl group in this compound is subject to steric hindrance from the bulky ortho-iodo substituent. libretexts.orglibretexts.org This steric hindrance can decrease the rate of nucleophilic attack compared to an unsubstituted propiophenone. libretexts.org
Nitrogen Nucleophiles: Primary amines react with ketones to form imines (Schiff bases), while secondary amines form enamines. These reactions are typically catalyzed by acid and involve the formation of a carbinolamine intermediate followed by dehydration.
Oxygen Nucleophiles: Alcohols add to ketones to form hemiketals, which can further react in the presence of excess alcohol and an acid catalyst to form ketals. Water can also add to the carbonyl group to form a hydrate.
Carbon Nucleophiles: Organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi) are potent carbon nucleophiles that readily add to ketones to form tertiary alcohols after acidic workup. Cyanide ions (from sources like HCN or NaCN) add to form cyanohydrins.
The steric bulk of the ortho-iodo group in this compound would likely make the carbonyl carbon less accessible to bulky nucleophiles, potentially requiring more forcing reaction conditions.
Enolate Chemistry and Aldol-Type Condensations
The α-protons of this compound are acidic and can be removed by a base to form a resonance-stabilized enolate anion. masterorganicchemistry.compatsnap.com This enolate is a powerful carbon nucleophile and can participate in a variety of reactions, most notably aldol-type condensations. jackwestin.comresearchgate.net
In an aldol (B89426) condensation, the enolate of one ketone molecule attacks the carbonyl carbon of another molecule (or a different carbonyl-containing compound). jackwestin.com The initial product is a β-hydroxy ketone. Under more vigorous conditions (e.g., heating), this aldol addition product can undergo dehydration to form an α,β-unsaturated ketone. jackwestin.com
The formation of the enolate can be under either kinetic or thermodynamic control. patsnap.com The use of a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the less substituted (kinetic) enolate. In the case of this compound, deprotonation of the methyl group would lead to one enolate, while deprotonation of the methylene group on the phenyl side would lead to another. The electronic effects of the iodo and mercapto substituents on the phenyl ring can influence the acidity of the adjacent α-protons.
Reactivity of the Mercapto (Thiol) Group
The thiol group is a versatile functional group known for its nucleophilicity and its susceptibility to oxidation.
Oxidation Reactions (e.g., to Disulfides, Sulfonic Acids)
Thiols can be readily oxidized to various sulfur-containing functional groups. The mild oxidation of this compound would lead to the corresponding disulfide. libretexts.org This transformation involves the formation of a sulfur-sulfur bond and can be achieved with a variety of mild oxidizing agents, such as iodine (I₂) in the presence of a base, or exposure to air, which can facilitate aerobic oxidation. youtube.comresearchgate.net
Table 2: Common Oxidizing Agents for Thiols
| Product | Oxidizing Agent(s) | Conditions | Reference(s) |
| Disulfide (R-S-S-R) | I₂, base; H₂O₂; Air (O₂) | Mild | libretexts.orgyoutube.com |
| Sulfonic Acid (R-SO₃H) | Strong oxidizing agents (e.g., KMnO₄, HNO₃) | Vigorous | nih.govbiolmolchem.com |
Further and more vigorous oxidation of the thiol group can lead to the formation of a sulfonic acid. nih.govbiolmolchem.com This requires stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid (HNO₃). The choice of oxidant and reaction conditions allows for the selective synthesis of either the disulfide or the sulfonic acid.
Thiol-Ene Reactions and Click Chemistry Applications
The thiol group can participate in thiol-ene reactions, a powerful class of transformations that fall under the umbrella of "click chemistry". wikipedia.org These reactions involve the addition of a thiol across a carbon-carbon double bond (an alkene or "ene"). The reaction can be initiated either by a radical initiator (e.g., UV light or a chemical initiator like AIBN) or by a base catalyst (Michael addition). wikipedia.org
The radical-mediated thiol-ene reaction proceeds via a free-radical chain mechanism, typically resulting in the anti-Markovnikov addition of the thiol to the alkene. This method is highly efficient and tolerant of a wide range of functional groups. wikipedia.org The base-catalyzed thiol-Michael addition occurs with electron-poor alkenes (e.g., α,β-unsaturated carbonyl compounds).
The mercapto group in this compound could be reacted with various alkenes to form thioethers. This capability makes the molecule a potential building block for the synthesis of polymers, functionalized materials, and biologically active molecules through thiol-ene click chemistry. beilstein-journals.orgresearchgate.netresearchgate.net For instance, reaction with an allyl-functionalized molecule would introduce that moiety at the sulfur atom.
It is also noteworthy that the presence of both a mercapto group and a ketone in an ortho relationship on the phenyl ring opens up the possibility of intramolecular cyclization reactions to form sulfur-containing heterocycles like thiochroman-4-ones, further expanding the synthetic utility of this compound. researchgate.netnih.govorganic-chemistry.org
Metal Coordination Chemistry with the Thiol Ligand
The thiol (-SH) group of this compound is a significant site for metal coordination. Upon deprotonation to the thiolate (S-), it acts as a soft Lewis base, showing a strong affinity for soft Lewis acidic metal centers. wikipedia.org This interaction is fundamental to the formation of transition metal thiolate complexes. wikipedia.org
Thiolates are classified as X-type ligands in the Covalent Bond Classification method and are considered one-electron donors when terminal or three-electron donors when acting as a bridging ligand between two metal centers. wikipedia.org The coordination chemistry is heavily influenced by the Hard and Soft Acids and Bases (HSAB) theory, which predicts strong coordination with late transition metals. wikipedia.org
The presence of the adjacent propanoyl group could potentially allow this compound to act as a bifunctional or chelating ligand. Chelation, the binding of a single ligand to a central metal atom through two or more donor atoms, results in a more stable metal complex due to favorable entropic factors. nih.gov In this molecule, both the thiolate sulfur and the carbonyl oxygen could coordinate with a metal center, forming a stable five- or six-membered chelate ring, which is entropically favored. nih.gov The specific coordination mode would depend on the metal ion, its coordination number, and the reaction conditions.
Table 1: General Characteristics of Thiolate Ligand Coordination
| Property | Description |
| Ligand Type | Soft Lewis Base (as thiolate, RS⁻) |
| Preferred Metals | Soft Lewis Acids (e.g., late transition metals) |
| Electron Donation | 1-electron (terminal), 3-electron (bridging) |
| Bonding Nature | π-donor, similar to alkoxides |
| Common Coordination Modes | Terminal, μ₂-bridging, μ₃-bridging |
| Potential as Chelator | Can act as a bifunctional S,O-ligand with the adjacent ketone group |
Reactivity of the Iodo Group
The iodo group attached to the phenyl ring is a key reactive site, enabling a variety of transformations crucial for molecular elaboration. As a member of the halogen family, iodine is the largest and most polarizable, making the C-I bond the weakest among aryl halides. This characteristic renders it an excellent leaving group in several important reaction classes.
Nucleophilic Aromatic Substitution Reactions of the Iodophenyl Moiety
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.orgacs.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance or induction. In this compound, the propanoyl group at the para position to the thiol and meta to the iodo group can exert a moderate electron-withdrawing effect. However, the thiol group is generally considered a weak activating group or a deactivating group depending on its protonation state.
Interestingly, the typical leaving group ability trend seen in SN1 and SN2 reactions (I > Br > Cl > F) is often reversed in SNAr reactions (F > Cl > Br > I). This is because the rate-determining step is the initial attack of the nucleophile on the carbon bearing the halogen. A more electronegative halogen like fluorine strongly polarizes the C-X bond, making the carbon more electrophilic and susceptible to attack. thermofisher.com Consequently, while the iodo group is an excellent leaving group in many contexts, its utility in SNAr reactions on this specific substrate would be highly dependent on the strength of the nucleophile and the reaction conditions, as the ring is not strongly activated by powerful EWGs like nitro groups.
Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki) with Aryl Iodides
Aryl iodides are premier substrates for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org The high reactivity of the C-I bond in the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, makes this compound an excellent candidate for these transformations. nih.gov
Heck Reaction: This reaction couples the aryl iodide with an alkene to form a new, more substituted alkene. nih.govresearchgate.net The reaction is tolerant of many functional groups, and the iodo group's high reactivity allows the reaction to proceed under relatively mild conditions.
Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govbohrium.com This method is highly efficient for creating aryl-alkyne structures, which are valuable intermediates in organic synthesis.
Suzuki Coupling: This reaction forms a biaryl structure by coupling the aryl iodide with an organoboron compound, typically a boronic acid or ester. mdpi.comnih.gov The Suzuki reaction is known for its mild conditions and tolerance of a broad range of functional groups, making it particularly suitable for complex molecules.
Table 2: Overview of Cross-Coupling Reactions for the Iodo Group
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Heck | Alkene (e.g., R-CH=CH₂) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base | Aryl-Alkene (C-C) |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-Alkyne (C-C) |
| Suzuki | Boronic Acid (e.g., R-B(OH)₂) | Pd(0) catalyst, Base | Aryl-Aryl (C-C) |
Reductive Elimination and Halogen Exchange Reactions
Beyond substitution and coupling, the iodo group can be removed or replaced.
Reductive Dehalogenation: This process involves the complete removal of the iodine atom and its replacement with a hydrogen atom (C-I → C-H). This can be achieved through various methods, including catalytic hydrogenation (e.g., using a palladium catalyst and a hydrogen source), or by using reducing agents like zinc in the presence of a proton source. libretexts.orgresearchgate.net This reaction can be useful for removing the iodine after it has served its purpose, for example, as a directing group.
Halogen Exchange Reactions: The iodo group can be replaced by another halogen, such as bromine or chlorine. This transformation is often referred to as an aromatic Finkelstein reaction and typically requires a metal catalyst, such as copper(I) iodide, to facilitate the exchange. The reaction is an equilibrium process, and the outcome can be controlled by factors such as the relative bond strengths (C-I is weaker than C-Br or C-Cl) and the solubility of the resulting metal halide salt. This allows for the tuning of the aryl halide's reactivity for subsequent steps.
Inter- and Intramolecular Reaction Pathways
The multifunctional nature of this compound provides opportunities for complex reactions where different parts of the molecule interact, leading to the formation of new ring systems.
Cyclization Reactions Leading to Fused Heterocycles (e.g., Benzothiophenes, Dihydroindoles)
The spatial arrangement of the iodo and mercapto groups on the phenyl ring is ideal for intramolecular cyclization reactions to form fused heterocyclic systems, particularly benzothiophenes.
A well-established and efficient route involves a two-step, one-pot sequence beginning with a Sonogashira coupling.
Sonogashira Coupling: The iodo group is first reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. This step replaces the iodine atom with an alkynyl substituent, forming a 2-alkynylthiophenol intermediate.
Intramolecular Cyclization: The newly formed intermediate then undergoes an intramolecular cyclization. The thiol group attacks the internal carbon of the alkyne triple bond (a 5-exo-dig cyclization), which is often promoted by the palladium catalyst still present in the reaction mixture. This process directly yields a substituted benzothiophene (B83047) ring system.
This palladium-catalyzed coupling and cyclization cascade is a powerful method for constructing the benzothiophene core, which is a common motif in pharmaceuticals and materials science.
The synthesis of dihydroindoles, on the other hand, would require the presence of a nitrogen atom. While not directly achievable from the starting compound, a synthetic pathway could be envisioned where the thiol group is first converted to an amine (e.g., through a Smiles rearrangement or other multi-step sequence). The resulting 2-iodoaniline (B362364) derivative could then undergo intramolecular cyclization, for instance, via a Heck reaction with an appropriately placed alkene or through coupling with an alkyne followed by cyclization to form the indole (B1671886) or dihydroindole skeleton.
Rearrangement Reactions Involving the Functional Groups
The molecular architecture of this compound features a unique combination of functional groups—an aryl iodide, a mercapto (thiol) group, and a propan-1-one moiety—that suggests the potential for several intramolecular rearrangement reactions. While specific experimental studies on the rearrangement of this particular compound are not extensively documented in publicly available literature, its structure allows for theoretical postulation of mechanistically plausible transformations based on well-established rearrangement principles in organic chemistry. These potential reactions could be triggered by thermal, acidic, basic, or photochemical conditions.
One of the most notable potential transformations is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. wikipedia.orgorganicreactions.orgresearchgate.net This type of reaction is characterized by the attack of a nucleophile from a side chain onto an aromatic ring, leading to the displacement of a leaving group. organicreactions.org In the case of this compound, the thiol group (or its conjugate base, the thiolate) can act as the internal nucleophile, while the iodine atom serves as the leaving group.
The propan-1-one group, particularly its carbonyl function, can also be a site for rearrangements, most notably the Beckmann rearrangement, should the ketone be converted to its corresponding oxime. masterorganicchemistry.com Furthermore, the presence of an aromatic ketone opens the possibility for photochemical rearrangements. rsc.orgnih.gov
Potential Smiles Rearrangement
The Smiles rearrangement is a plausible pathway for this compound, given the ortho positioning of the iodine (a potential leaving group) relative to the side chain containing the mercapto group (a potent nucleophile). wikipedia.orgwordpress.com This reaction is typically base-catalyzed, as the base deprotonates the thiol (pKa ≈ 6-8 for aryl thiols) to form a more nucleophilic thiolate anion.
The proposed mechanism would proceed as follows:
Deprotonation: A base abstracts the acidic proton from the mercapto group to form a thiolate anion.
Intramolecular Nucleophilic Attack: The resulting thiolate anion attacks the ipso-carbon atom—the carbon atom to which the iodine is attached. This forms a transient spirocyclic intermediate, often referred to as a Meisenheimer complex. researchgate.net
Expulsion of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the iodide ion, which is a good leaving group.
This rearrangement would result in the formation of a dibenzothiophene (B1670422) derivative. The propan-1-one group's electron-withdrawing nature could potentially influence the rate of this rearrangement by affecting the electron density of the aromatic ring.
Below is a table outlining hypothetical conditions and the expected product for a Smiles-type rearrangement of this compound.
| Reactant | Catalyst/Conditions | Plausible Product | Reaction Type |
| This compound | Base (e.g., NaOH, K2CO3), Heat in a polar solvent | A substituted dibenzothiophene derivative | Smiles Rearrangement |
| This compound | Strong, non-nucleophilic base (e.g., NaH) | A substituted dibenzothiophene derivative | Smiles Rearrangement |
Potential Beckmann Rearrangement of the Corresponding Oxime
The propan-1-one functional group itself is not prone to rearrangement under standard conditions. However, its conversion to an oxime derivative opens up the possibility of a Beckmann rearrangement. masterorganicchemistry.com This acid-catalyzed reaction transforms an oxime into an amide. masterorganicchemistry.com
The process would involve:
Oxime Formation: Reaction of this compound with hydroxylamine (B1172632) (NH2OH) to form the corresponding oxime.
Acid-Catalyzed Rearrangement: Treatment of the oxime with a strong acid (e.g., sulfuric acid, phosphorus pentachloride) would protonate the hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of one of the groups attached to the original carbonyl carbon to the nitrogen atom, with the simultaneous departure of the leaving group.
In this specific case, either the ethyl group or the substituted phenyl group could migrate. The migratory aptitude generally follows the order: aryl > alkyl. Therefore, the migration of the 2-iodo-4-mercaptophenyl group would be favored, leading to the formation of an N-substituted propanamide.
The following table summarizes the potential Beckmann rearrangement.
| Starting Material | Reagents | Plausible Product | Reaction Type |
| Oxime of this compound | Strong acid (e.g., H2SO4, PCl5) | N-(2-Iodo-4-mercaptophenyl)propanamide | Beckmann Rearrangement |
It is important to underscore that these proposed rearrangement pathways are based on established chemical principles and the specific functional groups present in this compound. Definitive confirmation of these reactions and their specific outcomes would necessitate dedicated experimental investigation.
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Comprehensive ¹H and ¹³C NMR Analysis for Positional Assignments and Electronic Effects
Detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 1-(2-Iodo-4-mercaptophenyl)propan-1-one are not extensively available in the public domain as of the current date. However, based on established principles of NMR spectroscopy, a theoretical analysis can predict the expected spectral characteristics.
In the ¹H NMR spectrum, the aromatic protons would exhibit distinct chemical shifts and coupling patterns influenced by the iodo, mercapto, and propanoyl substituents. The proton ortho to the iodine atom is expected to be the most deshielded due to the electron-withdrawing nature of both the iodine and the adjacent carbonyl group. The protons on the ethyl group of the propanoyl moiety would present as a quartet and a triplet, characteristic of an ethyl group attached to a carbonyl.
The ¹³C NMR spectrum would similarly reflect the electronic environment of each carbon atom. The carbonyl carbon would appear significantly downfield. The aromatic carbons would show a range of chemical shifts determined by the electronic effects of the substituents. The carbon bearing the iodine atom (C-2) would be shifted upfield due to the heavy atom effect, while the carbon attached to the electron-withdrawing carbonyl group (C-1) would be deshielded. The carbons of the propanoyl group would appear in the aliphatic region of the spectrum.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Probing
To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space correlations, advanced NMR techniques would be indispensable. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, within the ethyl group and between aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This would definitively link the propanoyl group to the aromatic ring and confirm the substitution pattern.
Solid-State NMR (ssNMR) could provide valuable information about the conformation and packing of this compound in the solid state, complementing data obtained from X-ray crystallography.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of a molecule. For this compound, the molecular ion peak ([M]⁺) would confirm the compound's molecular weight.
The fragmentation pattern would be expected to show characteristic losses. A prominent fragment would likely correspond to the loss of the ethyl group (C₂H₅), resulting in an [M-29]⁺ peak. Another significant fragmentation pathway could involve the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of an acylium ion ([C₆H₄IS(CO)]⁺) and a propanoyl radical. The presence of iodine would also give rise to a characteristic isotopic pattern for fragments containing this atom.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule.
In the IR spectrum of this compound, a strong absorption band is expected in the region of 1670-1690 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group would be observed just below 3000 cm⁻¹. The S-H stretching vibration of the mercapto group typically appears as a weak band around 2550-2600 cm⁻¹. The C-I stretching vibration would be found in the far-infrared region, typically below 600 cm⁻¹.
Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O and S-H stretching vibrations would also be observable.
X-ray Crystallography for Solid-State Structure Determination
Regioselectivity and Stereochemical Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise information on bond lengths, bond angles, and torsion angles of this compound.
The crystal structure would unequivocally confirm the regiochemistry of the substituents on the phenyl ring, verifying the 1,2,4-substitution pattern. It would also reveal the conformation of the propanoyl group relative to the aromatic ring. Intermolecular interactions, such as hydrogen bonding involving the mercapto group and potential halogen bonding involving the iodine atom, would be elucidated, providing insights into the crystal packing. There are no stereocenters in this molecule, so stereochemical analysis in the traditional sense is not applicable.
Intermolecular Interactions and Crystal Packing
Detailed research findings, including crystallographic data and an analysis of the specific intermolecular forces governing the crystal structure of this compound, have not been reported in published scientific literature. The determination of these features requires experimental techniques such as single-crystal X-ray diffraction, which provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.
Without access to a Crystallographic Information File (CIF) or related structural studies for this specific compound, a scientifically accurate discussion of its crystal packing, including the identification of hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking interactions, cannot be provided. Similarly, the creation of data tables detailing crystallographic parameters and intermolecular contact distances is not possible.
General principles of intermolecular interactions suggest that the presence of an iodine atom could lead to significant halogen bonding, while the mercapto group could participate in hydrogen bonding. The aromatic ring and the propanone moiety would likely contribute to van der Waals interactions and potentially π-stacking. However, the specific nature and geometry of these interactions in the solid state remain undetermined without experimental data.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and stability of molecules.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used method for optimizing molecular geometries and understanding electronic structures. nih.gov For a molecule like 1-(2-Iodo-4-mercaptophenyl)propan-1-one, DFT calculations would typically be performed to determine the most stable three-dimensional arrangement of its atoms. This would involve calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. Such studies on substituted phenyl derivatives and ketones are common, but specific data for the title compound is absent. nih.govasianpubs.org
Molecular Orbitals and Reactivity Indices Analysis
Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about a molecule's reactivity. The energies and shapes of these orbitals can indicate where a molecule is likely to act as an electron donor or acceptor. Reactivity indices, derived from these orbital energies, can quantify aspects of chemical behavior. Studies on related aromatic compounds often include this type of analysis to understand their chemical properties, but this compound has not been the subject of such a study. nih.govyoutube.comescholarship.org
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry also plays a crucial role in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.
Transition State Localization and Activation Energy Calculation
For any proposed reaction involving this compound, computational methods could be used to locate the transition state structures—the high-energy intermediates that connect reactants and products. The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. While computational studies of reaction mechanisms are prevalent in organic chemistry, they have not been applied to this specific molecule. researchgate.netmdpi.comchemrxiv.org
Reaction Pathway Mapping and Kinetic Parameter Prediction
Beyond identifying a single transition state, computational chemists can map entire reaction pathways, including multiple steps and intermediates. This detailed mapping provides a comprehensive understanding of the reaction mechanism. From this information, it is possible to predict kinetic parameters that can be compared with experimental data. The absence of such studies for this compound means that its reactive behavior from a theoretical standpoint is currently unknown.
Molecular Modeling and Dynamics
Extensive searches of scientific literature and chemical databases have not yielded specific molecular modeling or dynamics studies focused on this compound. Therefore, the following sections outline the theoretical approaches and the nature of the insights that would be sought in such computational investigations.
Conformational Analysis and Energy Landscapes
A primary goal of computational chemistry is to understand the three-dimensional structure of a molecule and its flexibility. For this compound, this involves exploring the various spatial arrangements of its atoms, known as conformations, that arise from rotation around its single bonds.
Theoretical Approach: Conformational analysis would be performed by systematically rotating the key dihedral angles within the molecule. The most significant rotations would be around the bond connecting the propanoyl group to the phenyl ring and the bond between the carbonyl carbon and the adjacent methylene (B1212753) group. For each rotational position, the potential energy of the molecule would be calculated using quantum mechanical methods, such as Density Functional Theory (DFT).
Energy Landscapes: The results of these calculations would be used to construct a potential energy surface, or energy landscape. This landscape maps the potential energy for each conformation.
Global and Local Minima: The low points on this landscape correspond to stable or semi-stable conformations (conformers). The very lowest point is the global minimum energy conformation, representing the most likely structure of the molecule in isolation. Other low-energy points are local minima.
Rotational Barriers: The high points on the landscape represent energy barriers for converting from one conformation to another. The height of these barriers provides information on how easily the molecule can change its shape at a given temperature. For instance, a high energy barrier would suggest that a particular conformation is "locked" at room temperature, while a low barrier indicates significant molecular flexibility.
Expected Insights for this compound: The analysis would reveal the preferred orientation of the propanoyl group relative to the substituted phenyl ring. Steric hindrance from the bulky iodine atom at the ortho position would likely play a significant role in determining the lowest energy conformation. The interplay between the electron-withdrawing nature of the iodo and carbonyl groups and the electron-donating nature of the mercapto group would also influence the electronic structure and, consequently, the conformational preferences.
A hypothetical data table for the relative energies of different conformers might look like this:
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A (Global Minimum) | 0° | 0.00 | 75 |
| B | 60° | 1.50 | 15 |
| C | 120° | 2.50 | 8 |
| D | 180° | 5.00 | 2 |
Note: This table is illustrative and not based on actual experimental or calculated data.
Interactions with Solvents or Other Small Molecules
Molecular dynamics (MD) simulations are a powerful tool for understanding how a molecule behaves in a more complex environment, such as in a solvent or in the presence of other molecules. mdpi.comorientjchem.org These simulations model the movements of atoms and molecules over time based on the forces between them.
Theoretical Approach: An MD simulation would be set up by placing one or more molecules of this compound in a simulation box filled with a chosen solvent (e.g., water, ethanol, or a non-polar solvent like hexane). The interactions between all atoms would be described by a force field, a set of parameters that approximate the potential energy of the system. The simulation would then calculate the trajectory of each atom over a period of nanoseconds or microseconds.
Interactions with Solvents: Analysis of the simulation trajectories would reveal how solvent molecules arrange themselves around the solute, a phenomenon known as solvation. Key properties to be investigated include:
Solvation Shells: Identifying the number and arrangement of solvent molecules in the first and second solvation shells around different parts of the this compound molecule.
Hydrogen Bonding: The mercapto (-SH) and carbonyl (C=O) groups are capable of forming hydrogen bonds. Simulations would quantify the strength, lifetime, and geometry of these hydrogen bonds with protic solvents like water or ethanol.
Hydrophobic Interactions: The phenyl ring and the ethyl part of the propanoyl group are nonpolar and would exhibit hydrophobic interactions, tending to be excluded from a polar solvent like water.
Interactions with Other Small Molecules: Simulations could also be used to study how this compound interacts with other small molecules. This is particularly relevant in the context of crystal packing or potential receptor binding. The types of non-covalent interactions that would be analyzed include:
Van der Waals Forces: These are ubiquitous attractive or repulsive forces between atoms. nih.gov
Dipole-Dipole Interactions: The polar carbonyl group would lead to significant dipole-dipole interactions. missouri.edu
Halogen Bonding: The iodine atom could act as a halogen bond donor, forming a specific type of interaction with electron-donating atoms on other molecules.
π-π Stacking: The aromatic phenyl ring could stack with the rings of other aromatic molecules.
A hypothetical data table summarizing interaction energies with a solvent might be presented as follows:
| Molecular Group | Interaction Type | Average Interaction Energy (kcal/mol) with Water |
| Carbonyl (C=O) | Hydrogen Bonding | -5.2 |
| Mercapto (-SH) | Hydrogen Bonding | -2.8 |
| Phenyl Ring | Hydrophobic/Van der Waals | -1.5 |
| Iodo (-I) | Halogen Bonding/Van der Waals | -1.1 |
Note: This table is illustrative and not based on actual experimental or calculated data.
Derivatization and Structure Property Relationship Studies
Systematic Derivatization Strategies
Systematic derivatization involves the targeted chemical transformation of specific functional groups within the parent molecule. For 1-(2-Iodo-4-mercaptophenyl)propan-1-one, this allows for the creation of a library of analogues where one functional group is altered at a time, enabling a detailed analysis of structure-property relationships.
The sulfur atom of the mercapto group (-SH) is a versatile handle for derivatization due to its nucleophilicity and susceptibility to oxidation.
Alkylation: The thiol can be readily converted to a thioether (sulfide) via S-alkylation. This is typically achieved by treating the compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a mild base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide.
Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base leads to the formation of thioesters. This transformation converts the electron-donating mercapto group into a more electron-withdrawing thioester functionality.
Oxidation: The mercapto group is sensitive to oxidation. Mild oxidizing agents, including air or molecular oxygen, can facilitate the coupling of two thiol molecules to form a disulfide (-S-S-) bridge. rsc.orgsci-hub.selibretexts.org More potent oxidizing agents can further oxidize the sulfur atom to form sulfinic acids or, under vigorous conditions, sulfonic acids (-SO₃H), which dramatically alters the electronic properties of the molecule. sci-hub.se
| Modification Type | Reagent Example | Resulting Functional Group |
|---|---|---|
| Alkylation | Methyl Iodide (CH₃I) | Thioether (-SCH₃) |
| Acylation | Acetyl Chloride (CH₃COCl) | Thioester (-SCOCH₃) |
| Oxidation (Mild) | Air (O₂) / I₂ | Disulfide (-S-S-) |
| Oxidation (Strong) | Hydrogen Peroxide (H₂O₂) | Sulfonic Acid (-SO₃H) |
The carbon-iodine bond on the aromatic ring is a key site for introducing structural diversity, particularly through transition metal-catalyzed reactions.
Substitution: While aryl halides are generally unreactive toward traditional nucleophilic aromatic substitution (SNAAr) unless activated by potent electron-withdrawing groups, the iodo substituent is an excellent leaving group in other substitution pathways. fiveable.meck12.orgwikipedia.org
Reduction: The iodo group can be removed and replaced with a hydrogen atom in a process known as hydrodeiodination or reductive dehalogenation. organic-chemistry.org This can be accomplished through various methods, including catalytic hydrogenation or, more modernly, through visible-light photoredox catalysis which generates aryl radicals as intermediates. nih.govresearchgate.netresearchgate.net
Cross-Coupling: Aryl iodides are premier substrates for a wide array of palladium-, nickel-, or copper-catalyzed cross-coupling reactions. fiveable.me These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, Suzuki coupling with boronic acids introduces new aryl or alkyl groups, Sonogashira coupling with terminal alkynes yields substituted alkynes, and Buchwald-Hartwig amination forms arylamines. nih.gov
| Modification Type | Reagent/Catalyst Example | Resulting Functional Group |
|---|---|---|
| Reduction | H₂, Pd/C | Hydrogen (-H) |
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄ | Phenyl group (-C₆H₅) |
| Sonogashira Coupling | Phenylacetylene, Pd/Cu catalyst | Alkynyl group (-C≡C-C₆H₅) |
| Buchwald-Hartwig Amination | Aniline, Pd catalyst | Amino group (-NH-C₆H₅) |
The propanone side chain offers two primary sites for reaction: the α-carbon (adjacent to the carbonyl) and the carbonyl carbon itself.
α-Functionalization: The α-protons are acidic and can be removed by a base to form an enolate intermediate. This enolate can then react with various electrophiles. For example, reaction with halogens (e.g., Br₂) can introduce a bromine atom at the α-position. α-Acyloxylation can also be achieved, installing an ester group at this position. researchgate.netnih.gov Such functionalizations are pivotal in the synthesis of more complex organic molecules. researchgate.net
Carbonyl Transformations: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles.
Reduction: Reducing agents like sodium borohydride (B1222165) (NaBH₄) will convert the ketone to a secondary alcohol. wvu.edu
Deoxygenation: The carbonyl group can be completely removed and converted to a methylene (B1212753) group (-CH₂-) using methods like the Wolff-Kishner or Clemmensen reductions. libretexts.org
Addition Reactions: Organometallic reagents, such as Grignard reagents (RMgBr), add to the carbonyl to form tertiary alcohols after an aqueous workup. wvu.edu
Investigation of Electronic and Steric Effects of Substituents
Derivatization directly impacts the steric and electronic environment of the molecule, which in turn governs its reactivity and physical properties.
The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—profoundly affects reaction rates. libretexts.org
Electronic Effects: Electron-withdrawing groups (EWGs) on the aromatic ring, such as a nitro group or an oxidized sulfur group (e.g., -SO₃H), decrease the electron density of the ring, thereby deactivating it towards electrophilic aromatic substitution. libretexts.org Conversely, these EWGs can increase the rate of reactions involving nucleophilic attack on the ring or at the carbonyl carbon. researchgate.net Electron-donating groups (EDGs), like the native mercapto group or an alkylated thioether, activate the ring towards electrophilic attack. libretexts.org The interplay of these effects can be used to control selectivity in subsequent reactions. For example, in nickel-catalyzed cross-coupling reactions, ketone and aldehyde substituents have been shown to accelerate the rate-determining oxidative addition step. rsc.orgnih.gov
Steric Effects: The size and shape of substituents can hinder the approach of reagents to a reaction center, a phenomenon known as steric hindrance. nih.gov For instance, introducing a bulky group via Suzuki coupling at the 2-position (where the iodo group resides) would sterically shield the adjacent propanone moiety, potentially slowing down reactions at the carbonyl or α-carbon. mdpi.com This can be exploited to achieve regioselectivity, directing a reaction to a less hindered site on the molecule.
| Substituent Type (Example) | Electronic Effect | Steric Effect | Impact on Aromatic Ring Reactivity (EAS) | Impact on Carbonyl Reactivity (Nucleophilic Attack) |
|---|---|---|---|---|
| Thioether (-SCH₃) | Donating (Resonance) | Moderate | Activating | Slightly Deactivating |
| Sulfonic Acid (-SO₃H) | Withdrawing (Inductive/Resonance) | Moderate | Deactivating | Activating |
| Phenyl (-C₆H₅ via Suzuki) | Withdrawing (Inductive) / Donating (Resonance) | High | Deactivating (overall) | Activating |
| Hydrogen (-H via Reduction) | Neutral | Low | Less Deactivated (vs. -I) | Less Activated (vs. -I) |
Any modification to the chemical structure of this compound will result in predictable changes to its spectroscopic data (NMR, IR, UV-Vis).
Nuclear Magnetic Resonance (NMR): In ¹H NMR, the chemical shifts of the aromatic protons are highly sensitive to the electronic nature of the substituents. Replacing the iodo group with an electron-donating group would cause an upfield shift (to lower ppm values) of the remaining ring protons. In ¹³C NMR, the resonance of the carbonyl carbon would shift depending on the electron density of the aromatic ring.
Infrared (IR) Spectroscopy: The characteristic C=O stretching frequency of the ketone (typically ~1680-1690 cm⁻¹) would be a constant feature unless the carbonyl group itself is modified. Reduction to an alcohol would lead to the disappearance of the C=O peak and the appearance of a broad O-H stretch around 3200-3600 cm⁻¹. Acylation of the mercapto group would introduce a new, distinct thioester C=O stretch.
UV-Visible Spectroscopy: The electronic transitions responsible for UV-Vis absorption are directly influenced by the substituents on the aromatic ring. mdpi.com Attaching electron-donating groups or extending conjugation (e.g., through Suzuki coupling) typically results in a bathochromic shift (a shift to longer wavelengths, λ_max), as it lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com
Development of Analogs and Structural Homologs
Synthetic Routes to Related Aryl Ketones and Thiophenols
The synthesis of functionalized aryl ketones and thiophenols, which serve as precursors or analogs to the target compound, can be achieved through a variety of established and modern organic chemistry methodologies. The choice of route often depends on the desired substitution pattern and functional group tolerance.
Classical and Modern Syntheses of Aryl Ketones:
A traditional and widely used method for the preparation of aryl ketones is the Friedel-Crafts acylation. chemistryviews.org This reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. However, for highly substituted or deactivated rings, this method can have limitations.
More contemporary approaches offer greater versatility and functional group compatibility. Palladium-catalyzed cross-coupling reactions have become particularly prominent. acs.org For instance, the carbonylative cross-coupling of aryl iodides with unactivated alkyl bromides provides an efficient route to alkyl aryl ketones. chemistryviews.org This method involves the oxidative addition of the aryl iodide to a palladium catalyst, followed by carbon monoxide insertion and subsequent reaction with an organozinc reagent formed in situ from the alkyl bromide. chemistryviews.org Other advanced methods include the direct β-functionalization of cyclic ketones with aryl ketones through the synergistic merger of photoredox and organocatalysis, which allows for the formation of complex ketone structures. nih.govacs.org
The following table summarizes various synthetic strategies for producing aryl ketones, highlighting the diversity of available methods.
| Reaction Type | Catalyst/Reagents | Substrates | Key Features | Reference(s) |
| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | Arene + Acyl Halide/Anhydride | Classic method; best for electron-rich arenes. | chemistryviews.org |
| Palladium-Catalyzed Carbonylative Coupling | Pd₂(dba)₃ / PPh₃ / Mg/ZnCl₂ | Aryl Iodide + Alkyl Bromide + CO | Efficient for unsymmetrical ketones; good functional group tolerance. | chemistryviews.org |
| Rhodium-Catalyzed C-H Functionalization | Rhodium Catalyst | Aromatic Compound + Cyclic Alkenyl Carbonate | Direct introduction of α-acylalkyl groups without pre-functionalization. | acs.org |
| Photoredox/Organocatalysis Merger | Photocatalyst + Organocatalyst | Saturated Ketone + Aryl Ketone | Direct β-functionalization to form complex γ-hydroxyketones. | nih.govacs.org |
| Iodine-Catalyzed Dehydrogenation | I₂/KI/DMSO | Saturated Ketones/Aldehydes | Transition metal-free synthesis of α,β-unsaturated ketones (enones). | researchgate.net |
Synthesis of Functionalized Thiophenols:
The introduction of a thiol (mercapto) group onto an aromatic ring can be accomplished through several pathways. A common method involves the reduction of an aryl sulfonyl chloride. Alternatively, the Newman-Kwart rearrangement can be employed, followed by hydrolysis. For palladium-catalyzed reactions, the development of suitable protective groups for the thiol functionality is critical to prevent catalyst poisoning and unwanted side reactions. acs.org Research has shown that certain propionate-based protective groups are stable under various basic conditions and in several common palladium-catalyzed coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions. acs.org
The iodination of aryl ketones can be achieved using elemental iodine in the presence of a mediator or catalyst. For example, the combination of copper(II) oxide and iodine allows for the transformation of aromatic ketones into the corresponding α-iodo ketones under neutral conditions. organic-chemistry.org This highlights a potential route for modifying the alkyl chain of the ketone rather than the aromatic ring itself.
Comparative Reactivity and Stability Studies
The reactivity and stability of this compound are governed by the interplay of its three key functional groups. Understanding the behavior of simpler, related thiophenols and aryl ketones provides a foundation for predicting the properties of the target molecule.
Reactivity of the Thiophenol Moiety:
The thiol group is known for its acidity and nucleophilicity. chemistrysteps.comresearchgate.net Thiophenols are generally more acidic than the corresponding phenols. nih.gov The S-H bond is also weaker than the O-H bond, making thiols susceptible to oxidation, which often leads to the formation of disulfide bridges. chemistrysteps.com The reactivity of the thiol group is significantly influenced by the nature of other substituents on the aromatic ring. acs.orgacs.org Electron-donating groups tend to decrease the S-H bond dissociation enthalpy (BDE), facilitating hydrogen atom transfer, while electron-withdrawing groups have the opposite effect. acs.orgacs.org This is due to the relative stability conferred upon the thiophenoxy radical intermediate. acs.org
Computational studies on substituted thiophenols have quantified these effects. The table below presents calculated S-H bond dissociation enthalpy (BDE) values for various para- and meta-substituted thiophenols, illustrating the impact of electronic effects on bond strength.
| Substituent | Position | Calculated S-H BDE (kJ/mol) | Reference(s) |
| -NH₂ | para | 310.0 | acs.org |
| -OCH₃ | para | 321.4 | acs.org |
| -CH₃ | para | 326.4 | acs.org |
| -H | (Thiophenol) | 332.6 | acs.org |
| -F | para | 330.4 | acs.org |
| -Cl | para | 332.2 | acs.org |
| -CN | para | 342.3 | acs.org |
| -NO₂ | para | 345.2 | acs.org |
| -CH₃ | meta | 331.0 | acs.org |
| -NO₂ | meta | 339.2 | acs.org |
Data obtained from quantum chemical calculations at the (RO)B3LYP/6-311++G(2df,2p) level of theory. acs.org
Reactivity of the Aryl Iodide Moiety:
The carbon-iodine bond on the aromatic ring is a key site for synthetic transformations. Aryl iodides are excellent substrates for a wide range of metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. acs.orgresearchgate.net This reactivity allows for the late-stage functionalization of the molecule, enabling the synthesis of a diverse library of analogs by replacing the iodine atom with various other functional groups. The presence of the ortho-propanone group may sterically influence the rate and efficiency of these coupling reactions.
Stability Considerations:
Applications As a Synthetic Building Block and Precursor
Role in the Synthesis of Complex Organic Molecules
The compound serves as a key intermediate for constructing elaborate organic structures, particularly sulfur-containing heterocycles and other polyfunctional aromatic systems. Its utility stems from the ability to selectively address the different reactive sites within the molecule.
The ortho-iodothiophenol moiety is an ideal precursor for the synthesis of the benzothiophene (B83047) core, a privileged scaffold in medicinal chemistry and materials science. Various synthetic strategies can employ 1-(2-Iodo-4-mercaptophenyl)propan-1-one to achieve this transformation.
One common approach is through intramolecular cyclization. Under appropriate conditions, typically involving a base and a transition metal catalyst (e.g., palladium or copper), the thiol group can be deprotonated to a more nucleophilic thiolate. This thiolate can then attack the carbon bearing the iodine atom via intramolecular nucleophilic aromatic substitution (SNAr) or participate in a reductive elimination process from a metal center to form the thiophene (B33073) ring. The propanone group remains as a substituent at the 3-position of the newly formed benzothiophene ring.
Alternatively, the compound can undergo intermolecular reactions, such as palladium-catalyzed cross-coupling reactions with alkynes. rsc.org In a Sonogashira-type coupling, the aryl iodide couples with a terminal alkyne. rsc.org The resulting 2-alkynylthiophenol intermediate can then undergo an intramolecular cyclization to yield a 2,3-disubstituted benzothiophene. This method allows for the introduction of diverse substituents at the 2-position of the benzothiophene core. Iodine has also been shown to play a critical role in mediating sulfur insertion reactions to form benzothiophene-based structures. nih.gov
Table 1: Potential Benzothiophene Synthesis Pathways
| Reaction Type | Coupling Partner / Reagent | Resulting Structure |
|---|---|---|
| Intramolecular Cyclization | Base (e.g., K₂CO₃), Catalyst (e.g., CuI) | 1-(Benzothiophen-3-yl)propan-1-one derivative |
A polyfunctional compound is an organic molecule that contains several different functional groups. libretexts.org this compound is itself a polyfunctional molecule and serves as an excellent starting point for creating more complex derivatives by selectively modifying its three reactive centers.
Aryl Iodide: The carbon-iodine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions. rsc.org This allows for the introduction of aryl, alkyl, vinyl, or alkynyl groups at the 2-position of the phenyl ring.
Mercapto Group (Thiol): The thiol group is a potent nucleophile and can readily react with a wide range of electrophiles. rsc.org It can be alkylated to form thioethers, acylated to form thioesters, or undergo Michael addition to α,β-unsaturated carbonyl compounds. Furthermore, it can be oxidized to form disulfides or sulfonic acids, adding another layer of functional diversity.
Ketone Group: The propanone side chain offers numerous possibilities for transformation. The carbonyl group can be reduced to a secondary alcohol, converted into an amine via reductive amination, or serve as an electrophilic site for nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents) to extend the carbon chain.
The sequential and controlled reaction of these functional groups makes this compound a valuable intermediate for the synthesis of intricately substituted aromatic compounds with tailored electronic and steric properties.
Table 2: Selective Transformations of Functional Groups
| Functional Group | Reaction Type | Reagents | Resulting Functionality |
|---|---|---|---|
| Aryl Iodide | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl |
| Mercapto Group | S-Alkylation | Alkyl halide, Base | Thioether (Sulfide) |
| Ketone | Reduction | NaBH₄ | Secondary Alcohol |
Kinetic and Mechanistic Studies of Specific Transformations
Detailed Kinetic Analysis of Ketone Iodination
The iodination of the α-carbon of the propanoyl group is a classic example of a halogenation reaction of ketones. These reactions can be catalyzed by either acids or bases, and their kinetics are well-studied, providing a framework for understanding the behavior of 1-(2-Iodo-4-mercaptophenyl)propan-1-one. The rate-determining step in acid-catalyzed halogenation is the formation of an enol, while in base-catalyzed reactions, it is the formation of an enolate ion. docbrown.info
The rate law for a chemical reaction expresses the relationship between the rate of reaction and the concentration of the reactants. For the iodination of a ketone, the general rate law can be written as:
Rate = k[Ketone]m[Catalyst]n[I2]p
Where 'k' is the rate constant, and 'm', 'n', and 'p' are the reaction orders with respect to the ketone, catalyst, and iodine, respectively. mhchem.org These orders are determined experimentally using methods like the method of initial rates. scribd.com
For base-catalyzed iodination, the rate is typically first order with respect to the ketone (m=1) and first order with respect to the base (n=1). docbrown.infoniscpr.res.in
An illustrative data set for determining reaction orders via the method of initial rates for an acid-catalyzed iodination is presented below.
| Experiment | [Ketone] (M) | [H⁺] (M) | [I₂] (M) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.10 | 0.10 | 0.01 | 1.5 x 10⁻⁶ |
| 2 | 0.20 | 0.10 | 0.01 | 3.0 x 10⁻⁶ |
| 3 | 0.10 | 0.20 | 0.01 | 3.0 x 10⁻⁶ |
| 4 | 0.10 | 0.10 | 0.02 | 1.5 x 10⁻⁶ |
Comparing Experiments 1 and 2, doubling the ketone concentration doubles the rate, indicating the reaction is first order in ketone. Comparing Experiments 1 and 3, doubling the acid concentration doubles the rate, showing it is first order in H⁺. Comparing Experiments 1 and 4, doubling the iodine concentration has no effect on the rate, confirming it is zero order in I₂.
Temperature has a significant impact on the rate of ketone iodination. As with most chemical reactions, an increase in temperature leads to an increase in the reaction rate constant, 'k'. mhchem.org This relationship is quantitatively described by the Arrhenius equation, which relates the rate constant to the activation energy and the absolute temperature. mnstate.edu By measuring the rate at different temperatures, one can determine the activation energy for the reaction. mhchem.org
The solvent can also influence the reaction rate. For the iodination of substituted acetophenones, studies have shown that the rate of reaction can be affected by the polarity of the medium. niscpr.res.in For instance, in some base-catalyzed systems, the rate of iodination increases with the increasing dielectric constant of the solvent mixture. niscpr.res.in This suggests that the transition state is more polar than the reactants and is better stabilized by more polar solvents. In binary solvent systems near a critical point, the reaction can exhibit "critical slowing down," where the rate decreases in the immediate vicinity of the critical temperature. acs.org
The activation energy (Ea) represents the minimum energy required for a reaction to occur and can be determined graphically from an Arrhenius plot (ln(k) vs. 1/T). mhchem.orgscribd.com For the acid-catalyzed iodination of acetone, a representative activation energy has been calculated to be 92 ± 11 kJ/mol. mnstate.edu Studies on substituted hydroxy aromatic ketones have also been used to compute activation parameters. researchgate.net
Other thermodynamic parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can be derived from the temperature dependence of the rate constant using the Eyring equation. These parameters provide deeper insight into the transition state of the rate-determining step. A positive ΔH‡ indicates that energy is required to reach the transition state, while the sign of ΔS‡ provides information about the degree of order in the transition state compared to the reactants.
Below is a table of representative thermodynamic parameters for the iodination of analogous aromatic ketones.
| Compound | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |
|---|---|---|---|---|
| Hydroxy Aromatic Ketone Analog 1 | 55.8 | 53.2 | -145.3 | 97.9 |
| Hydroxy Aromatic Ketone Analog 2 | 62.4 | 59.8 | -124.1 | 98.0 |
| Hydroxy Aromatic Ketone Analog 3 | 68.9 | 66.3 | -103.5 | 98.2 |
Data are illustrative and based on findings for substituted hydroxy aromatic ketones. researchgate.net
Mechanistic Investigations of Thiol Reactivity
The thiol (-SH) group is a versatile functional group known for its nucleophilicity and its ability to engage in redox chemistry. researchgate.net In this compound, the aromatic thiol group can participate in several key mechanistic pathways.
As a potent nucleophile, the thiolate anion (formed under basic conditions) can react with various electrophiles. This reactivity is central to its role in Michael additions to α,β-unsaturated carbonyl compounds and in nucleophilic substitution reactions. nih.gov Computational and chemoassay studies on the reactions between thiols and Michael systems highlight the importance of base catalysis for enhancing the reactivity of the thiol group. nih.gov
Furthermore, the thiol group can engage in non-covalent interactions, notably S–H/π interactions with aromatic rings. nih.govacs.org These interactions, driven by favorable molecular orbital overlap between an aromatic π donor orbital and the S–H σ* acceptor orbital, can influence molecular conformation and crystal packing. nih.govacs.org
The oxidation of the thiol group to form disulfides is another characteristic reaction. This process can be initiated by various oxidizing agents and is a fundamental transformation in the chemistry of thiols.
Studies on the Mechanism of Aromatic Substitutions and Cross-Coupling Reactions
The iodo-substituted aromatic ring in this compound is a prime site for substitution and cross-coupling reactions, which are fundamental for modifying the aromatic core.
Aromatic Substitution: Aromatic substitution reactions can proceed through several mechanisms, primarily electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr): The presence of an iodine atom, a good leaving group, and an electron-withdrawing propanoyl group ortho to it makes the molecule a potential substrate for SNAr reactions. researchgate.net The SNAr mechanism typically involves a two-step process: nucleophilic attack on the carbon bearing the leaving group to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. diva-portal.org Some SNAr reactions can also proceed through a concerted mechanism (cSNAr), where bond formation and bond-breaking occur in a single step, particularly when the aromatic ring lacks strong electron-withdrawing groups. nih.gov
Cross-Coupling Reactions: The carbon-iodine bond is highly suitable for participating in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. wikipedia.orgyoutube.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: nih.govyoutube.com
Oxidative Addition: The aryl iodide (Ar-I) reacts with a low-valent metal catalyst, typically Pd(0), which inserts into the carbon-iodine bond to form a Pd(II) intermediate (Ar-Pd-I). nih.gov
Transmetalation: A second reagent, typically an organometallic compound (R-M), transfers its organic group to the palladium center, displacing the halide and forming a new intermediate (Ar-Pd-R). This is often the rate-determining step. youtube.com
Reductive Elimination: The two organic groups (Ar and R) are eliminated from the palladium center, forming the new Ar-R bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govyoutube.com
This mechanistic framework allows for the predictable and efficient formation of a wide array of derivatives from this compound by coupling it with various organoboron, organozinc, organotin, or other organometallic reagents. youtube.com
Conclusion and Future Research Directions
Summary of Key Synthetic Advances and Mechanistic Insights
A thorough investigation into the synthesis of 1-(2-Iodo-4-mercaptophenyl)propan-1-one would be the foundational step. This would likely involve exploring multi-step synthetic routes, potentially starting from commercially available substituted anilines or thiophenols. Key research would focus on optimizing reaction conditions for iodination, acylation, and the introduction of the mercapto group, while managing the reactivity of the functional groups to prevent unwanted side reactions. Mechanistic studies, likely employing techniques such as kinetic analysis and computational modeling, would be crucial to understand the reaction pathways and intermediates involved in its formation.
Unexplored Reactivity and Derivatization Opportunities
The presence of three distinct functional groups—an iodo group, a mercapto group, and a ketone—suggests a rich and largely unexplored reactivity profile for this compound. Future research should systematically investigate the selective reactivity of each site.
Table 1: Potential Derivatization Opportunities
| Functional Group | Potential Reactions | Resulting Structures |
| Iodo Group | Suzuki, Sonogashira, Heck, and other cross-coupling reactions | Biaryls, alkynylated, and alkenylated derivatives |
| Mercapto Group | Alkylation, acylation, oxidation, and transition metal coordination | Thioethers, thioesters, disulfides, and metal complexes |
| Ketone Group | Reduction, reductive amination, aldol (B89426) condensation, and Wittig reactions | Alcohols, amines, α,β-unsaturated ketones, and alkenes |
Potential for Developing Novel Synthetic Methodologies
The unique arrangement of functional groups in this compound could be leveraged to develop novel synthetic methodologies. For instance, intramolecular reactions could be explored to synthesize novel heterocyclic scaffolds. The interplay between the ortho-iodo and adjacent propanone moiety, as well as the para-mercapto group, could lead to new tandem or cascade reactions, providing efficient routes to complex molecular architectures.
Theoretical and Computational Challenges and Prospects
Computational chemistry would be an invaluable tool to predict and understand the properties and reactivity of this compound.
Table 2: Theoretical and Computational Research Areas
| Research Area | Methodologies | Potential Insights |
| Molecular Structure and Properties | Density Functional Theory (DFT) | Bond lengths, bond angles, electronic distribution, and spectroscopic properties |
| Reaction Mechanisms | Transition state theory, Intrinsic Reaction Coordinate (IRC) calculations | Activation energies, reaction pathways, and the influence of substituents |
| Reactivity Prediction | Fukui functions, electrostatic potential maps | Prediction of electrophilic and nucleophilic sites, and regioselectivity |
Addressing the computational challenges associated with accurately modeling the heavy iodine atom and the potentially flexible side chain would be a key aspect of this research. Successful theoretical studies would provide a deeper understanding of this molecule and guide future experimental work.
Q & A
Q. Key Considerations :
- Thiol groups are prone to oxidation; inert atmosphere (N₂/Ar) is critical.
- Purification via column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates.
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Answer:
- ¹H/¹³C NMR :
- Mass Spectrometry (MS) :
- IR Spectroscopy :
Advanced: How do heavy atoms (iodine) and thiol groups complicate X-ray crystallographic refinement?
Answer:
-
Heavy Atom Effects :
-
Thiol Group Disorder :
-
Example Refinement Parameters (SHELXL) :
Parameter Value R1 ≤ 0.05 wR2 ≤ 0.12 Flack Parameter Check for twinning Hydrogen Placement Riding model (Table adapted from SHELXL refinement protocols )
Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?
Answer:
- Scenario : Discrepancy in carbonyl bond length (X-ray vs. IR).
- Methodology :
- Cross-Validate : Compare experimental IR (C=O stretch) with computed DFT vibrational frequencies .
- Check for Tautomerism : The thiol group may tautomerize to a thione, altering bond lengths. Use Hirshfeld surface analysis to confirm .
- Assess Oxidation : Thiol oxidation to disulfide (S-S) during crystallization? Confirm via Raman spectroscopy .
Advanced: What computational approaches model the electronic effects of iodine and thiol substituents?
Answer:
- DFT Studies :
- Optimize geometry using B3LYP/6-311++G(d,p) for light atoms and LANL2DZ for iodine.
- Analyze HOMO-LUMO gaps: Iodine lowers LUMO energy, enhancing electrophilicity .
- AIM (Atoms in Molecules) Theory :
- Evaluate bond critical points (BCPs) to quantify iodine’s steric effects on the carbonyl group .
Advanced: How to design experiments to study thiol group reactivity in this compound?
Answer:
- Oxidation Studies :
- Nucleophilic Substitution :
Advanced: What are the challenges in scaling up synthesis for multi-gram quantities?
Answer:
- Iodination Efficiency :
- NIS is cost-prohibitive for large-scale use. Optimize ICl stoichiometry to minimize side products .
- Thiol Protection :
- Acetyl protection is scalable but requires rigorous pH control during deprotection to prevent ketone hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
